molecular formula C16H14Cl2N4O2S B10899981 N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10899981
M. Wt: 397.3 g/mol
InChI Key: ZBISNWRNIVMKIC-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of furan, triazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps:

    Formation of the Furan Derivative: The furan ring is functionalized with a 2,6-dichlorophenoxy group through a nucleophilic substitution reaction.

    Synthesis of the Triazole Derivative: The triazole ring is synthesized separately, often starting from hydrazine derivatives and thiourea.

    Condensation Reaction: The furan and triazole derivatives are then coupled through a condensation reaction, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The phenoxy and triazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.

    Drug Development: Exploration as a lead compound in drug discovery for various therapeutic areas.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Materials Science: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

    Structural Features: The presence of both 2,6-dichlorophenoxy and ethylsulfanyl groups makes it unique.

    Reactivity: Its specific reactivity profile differentiates it from similar compounds.

Properties

Molecular Formula

C16H14Cl2N4O2S

Molecular Weight

397.3 g/mol

IUPAC Name

(E)-1-[5-[(2,6-dichlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C16H14Cl2N4O2S/c1-2-25-16-21-19-10-22(16)20-8-11-6-7-12(24-11)9-23-15-13(17)4-3-5-14(15)18/h3-8,10H,2,9H2,1H3/b20-8+

InChI Key

ZBISNWRNIVMKIC-DNTJNYDQSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.